2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane
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Overview
Description
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Porphyrin Core: This involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.
Introduction of Diphenyl Groups: The diphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Trimethylsilylethynyl Groups: This step involves the use of trimethylsilylacetylene in a Sonogashira coupling reaction to attach the ethynyl groups to the porphyrin core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins.
Scientific Research Applications
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: The compound can be used to investigate the role of porphyrins in biological systems, such as their involvement in heme proteins.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane involves its interaction with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins that can participate in catalytic reactions. Additionally, the ethynyl groups can interact with other molecules, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Similar in structure but lacks the trimethylsilylethynyl groups.
Hematoporphyrin: Contains different substituents on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin with different functional groups.
Uniqueness
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane is unique due to the presence of the trimethylsilylethynyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C42H38N4Si2 |
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Molecular Weight |
654.9 g/mol |
IUPAC Name |
2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C42H38N4Si2/c1-47(2,3)27-25-31-33-17-21-37(43-33)41(29-13-9-7-10-14-29)39-23-19-35(45-39)32(26-28-48(4,5)6)36-20-24-40(46-36)42(30-15-11-8-12-16-30)38-22-18-34(31)44-38/h7-24,43-44H,1-6H3 |
InChI Key |
VISQIGCWYNHYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2 |
Origin of Product |
United States |
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